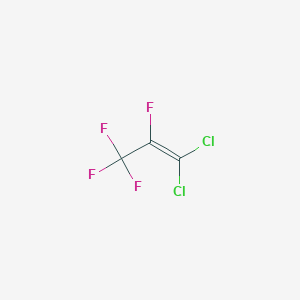
1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene
概要
説明
1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene is a colorless gas with the chemical formula C3Cl2F4 . It is also known by its CAS number, 2804-55-9 .
Synthesis Analysis
The synthesis of 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene can be achieved through the reaction of ammonia trifluoride (NH3F3) and carbon tetrachloride (CCl4) under appropriate conditions .Molecular Structure Analysis
The molecular formula of 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene is C3Cl2F4 . The average mass is 182.932 Da and the monoisotopic mass is 181.931320 Da .Physical And Chemical Properties Analysis
1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene has a density of 1.6±0.1 g/cm3, a boiling point of 22.9±35.0 °C at 760 mmHg, and a vapor pressure of 818.3±0.0 mmHg at 25°C . The enthalpy of vaporization is 25.8±3.0 kJ/mol and the flash point is -32.9±19.4 °C .科学的研究の応用
Working Fluid in Heat Pumping Applications
This compound is being investigated as a working fluid possessing a low global warming potential (GWP) for high-temperature heat pumping applications . The low GWP makes it an environmentally friendly choice for these applications.
Organic Rankine Cycles
Organic Rankine Cycles (ORCs) are used for power generation from low to medium temperature heat sources. The compound is being explored for use in ORCs due to its low GWP and suitable thermophysical properties .
Air-Conditioning and Refrigeration Applications
The compound is also being considered for air-conditioning and refrigeration applications . Its thermophysical properties make it a potential replacement for current refrigerants with higher GWPs.
Solvent Applications
The compound’s chemical and physical properties are being explored for potential use as a solvent . However, more research is needed to fully understand its suitability and potential applications in this area.
Propellant Applications
The compound’s properties are being investigated for potential use as a propellant . Its low GWP and other properties could make it a more environmentally friendly choice than current propellants.
Foam Blowing Agent
The compound is being considered as a potential foam blowing agent . Foam blowing agents are used in the production of foams, and this compound’s properties could make it a suitable choice.
Safety and Hazards
1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene is relatively safe under normal usage conditions, but it can explode under high temperature and high pressure . It is recommended to avoid contact with open flames and high-temperature surfaces. Appropriate safety measures should be taken during operation and storage, including the use of protective clothing, gloves, goggles, and explosion-proof equipment .
作用機序
Target of Action
This compound is a halogenated hydrocarbon, and such compounds often interact with a variety of biological targets, depending on their specific structure and properties .
Mode of Action
Halogenated hydrocarbons generally exert their effects through various mechanisms, such as interacting with cell membranes, proteins, or dna, or participating in biochemical reactions .
Biochemical Pathways
Halogenated hydrocarbons can potentially affect a wide range of biochemical pathways due to their reactivity and potential to form metabolites .
Pharmacokinetics
As a halogenated hydrocarbon, it is likely to be absorbed through inhalation or skin contact, distributed throughout the body, metabolized in the liver, and excreted in urine or feces .
Result of Action
Halogenated hydrocarbons can cause a variety of effects at the molecular and cellular level, depending on their specific structure and properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene. For instance, temperature and pressure can affect its physical state and reactivity. Moreover, its stability and reactivity can be influenced by the presence of other chemicals in the environment .
特性
IUPAC Name |
1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2F4/c4-2(5)1(6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYLHZMNVGBXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450827 | |
| Record name | 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene | |
CAS RN |
2804-55-9 | |
| Record name | 1,1-Dichloro-2,3,3,3-tetrafluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2804-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

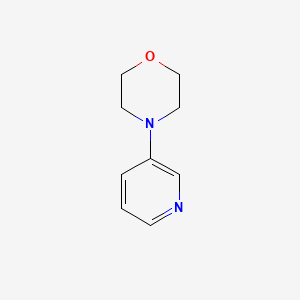


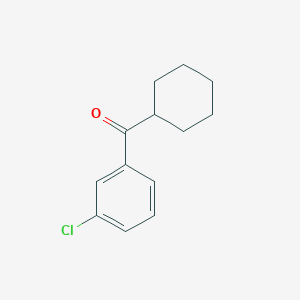
![(2S)-3,3-Dimethyl-2-[[(1R,2R)-2-(2-methyl-5-phenyl-1-pyrrolyl)cyclohexyl]thioureido]-N,N-bis(2-isobutyl)butanamide](/img/structure/B1610345.png)
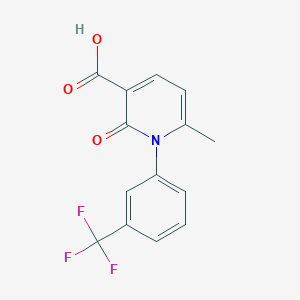
![Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine](/img/structure/B1610349.png)



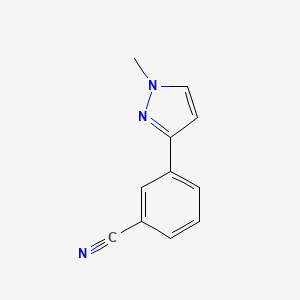

![6-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B1610358.png)
![4-[(3-Chlorophenyl)carbonyl]benzonitrile](/img/structure/B1610360.png)